
2-氟-5-甲氧基苯基硼酸
描述
2-Fluoro-5-methoxyphenylboronic acid (FMPA) is a phenylboronic acid derivative that has been utilized in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
傅-克烷基化反应
该化合物用作氢化萘傅-克烷基化反应的反应物。该反应是一种将烷基取代基引入芳香环的方法,是许多有机化合物合成中的关键步骤。
铃木-宫浦交叉偶联反应
2-氟-5-甲氧基苯基硼酸参与铃木-宫浦交叉偶联反应。这是一种钯催化的交叉偶联反应,用于合成两个芳香化合物之间的碳-碳键。
9,10-二芳基蒽的合成
该化合物用于合成9,10-二芳基蒽,其用作分子开关。分子开关是可以响应外部刺激在两个或多个稳定状态之间可逆转换的分子。
与咔唑基或芳基卤化物的交叉偶联
2-氟-5-甲氧基苯基硼酸用于与咔唑基或芳基卤化物的交叉偶联反应。这些反应在各种有机化合物的合成中很重要。
传感应用
硼酸,包括2-氟-5-甲氧基苯基硼酸,越来越多地用于各种研究领域,包括传感应用。它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在各种传感应用中发挥作用。
生物标记和蛋白质操作
硼酸与蛋白质的相互作用使其能够在从生物标记、蛋白质操作和修饰等各个领域得到应用。
分离技术
硼酸用于分离技术。它们可以与许多生物分子中存在的顺式二醇形成可逆的共价键,从而使这些分子能够从混合物中分离出来。
治疗剂的开发
安全和危害
2-Fluoro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
作用机制
Target of Action
The primary target of 2-Fluoro-5-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-methoxyphenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound is transferred from boron to palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Fluoro-5-methoxyphenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of complex organic structures through the creation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Fluoro-5-methoxyphenylboronic acid is the successful formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also performed in a suitable solvent under controlled temperature conditions . These factors can influence the efficiency and outcome of the reaction .
生化分析
Biochemical Properties
2-Fluoro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The interaction between 2-Fluoro-5-methoxyphenylboronic acid and palladium involves the transmetalation step, where the boronic acid transfers its organic group to the palladium complex . This interaction is crucial for the successful completion of the coupling reaction, making 2-Fluoro-5-methoxyphenylboronic acid an essential reagent in organic synthesis.
Cellular Effects
The effects of 2-Fluoro-5-methoxyphenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on 2-Fluoro-5-methoxyphenylboronic acid are limited, it is likely that it shares similar cellular effects with other boronic acids.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-methoxyphenylboronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura cross-coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium complex . This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methoxyphenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it may degrade when exposed to strong oxidizing agents . Long-term studies on the effects of 2-Fluoro-5-methoxyphenylboronic acid on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.
Metabolic Pathways
Boronic acids can undergo metabolic transformations, including oxidation and conjugation reactions These metabolic processes can influence the compound’s activity and stability in biological systems
Transport and Distribution
The transport and distribution of 2-Fluoro-5-methoxyphenylboronic acid within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, which may influence their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 2-Fluoro-5-methoxyphenylboronic acid is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxyphenylboronic acid has not been extensively studied. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications These localization mechanisms can influence the compound’s activity and function within cells
属性
IUPAC Name |
(2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZOWYBCLEBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400047 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-19-7 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


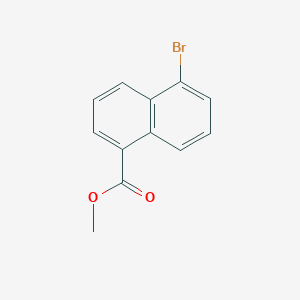
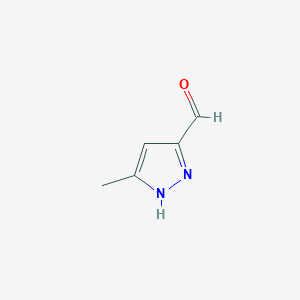
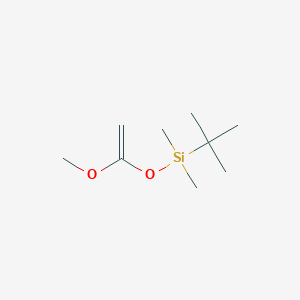



![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
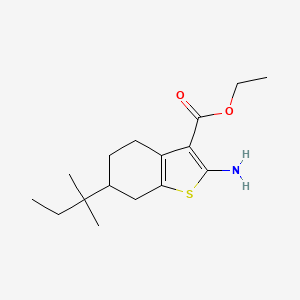

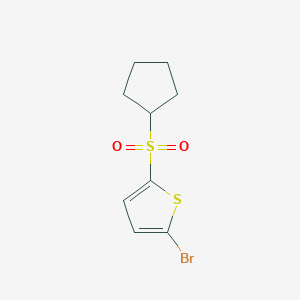
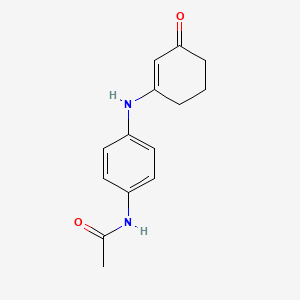

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
